molecular formula C24H23NO6S B2751622 Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate CAS No. 406194-90-9

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B2751622
CAS No.: 406194-90-9
M. Wt: 453.51
InChI Key: GWYOREQFCASZMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2,4-dicarboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by esterification with ethanol under acidic conditions to yield the final product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Introduction

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiophene derivatives known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a thiophene ring substituted with a phenoxybenzamide group and two carboxylate esters, which contribute to its biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Candida albicans0.83 μM
Micrococcus luteusNotable growth inhibition

These findings suggest that the compound could be developed as a potential antimicrobial agent targeting both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Inhibition of Cell Wall Synthesis : The compound has shown binding affinity to key bacterial enzymes involved in cell wall synthesis, such as MurD and DNA gyrase.
  • Disruption of Membrane Integrity : It may compromise the integrity of microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Molecular docking studies indicate that the compound interacts with nucleic acid synthesis pathways, further inhibiting microbial growth .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungi, particularly those belonging to the Candida genus. The observed antifungal effects are noteworthy given the increasing resistance to traditional antifungal agents.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) have shown that while the compound is effective against pathogens, it also exhibits a degree of cytotoxicity. The following table summarizes the IC50 values for human cell lines:

Cell Line IC50 (μM)
HaCat (human keratinocytes)>100
BALB/c 3T3 (murine fibroblasts)>100

These results indicate that while the compound is promising as an antimicrobial agent, further studies are needed to optimize its safety profile for potential therapeutic use .

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various thiophene derivatives and found that those with similar structural motifs exhibited MIC values comparable to those of established antibiotics. The study highlighted the potential for these compounds in treating resistant infections .
  • Cytotoxicity Assessment : Research conducted on related compounds indicated varying degrees of cytotoxicity across different cell lines, emphasizing the need for selective toxicity in therapeutic applications .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target proteins involved in bacterial resistance mechanisms .

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-11-13-18(14-12-16)31-17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYOREQFCASZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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